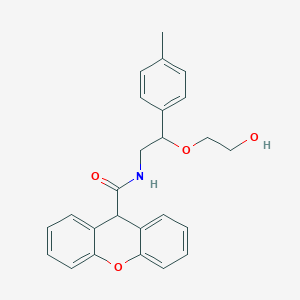

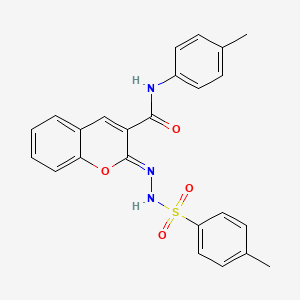

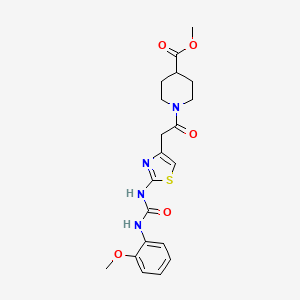

![molecular formula C14H10F2N4O B2389027 1-(2,6-二氟苯基)-3-(吡唑并[1,5-a]吡啶-5-基)脲 CAS No. 2034403-42-2](/img/structure/B2389027.png)

1-(2,6-二氟苯基)-3-(吡唑并[1,5-a]吡啶-5-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . It has been studied since 1948 and is highly used in medicinal chemistry and drug molecule production . The motifs are versatile, easy to prepare, and can create further ring extensions like electron gaining and donating in pyrazolo pyridine, which makes a difference in chemical property .

Synthesis Analysis

Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry . The growing wealth of pyrazolo[1,5-a]pyridine analog focuses on synthetic strategies in recent years .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives is versatile and allows for a wide range of modifications . This versatility is one of the reasons why these compounds are widely used in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyridine derivatives are diverse due to the versatility of the core structure . The reactions often involve the formation of ring junction motifs .

科学研究应用

生物活性衍生物的合成

Hafez 和 El-Gazzar (2020) 的一项研究探索了合成一系列新的吡啶衍生物,其中包含各种杂环,包括脲衍生物,旨在研究它们的抗肿瘤活性。在这些化合物中,具有对氟苯基脲的吡啶衍生物显示出有效的抗肿瘤活性,表明此类化合物在癌症治疗研究中的潜力 (Hafez & El-Gazzar, 2020).

化学中的氟化杂环

Sloop、Bumgardner 和 Loehle (2002) 对氟化杂环的合成进行了研究,由于其生物活性,氟化杂环在药物化学中至关重要。他们的研究涉及将选定的 1,3-二酮与芳香肼、羟胺、脲和其他化合物缩合以生成各种杂环,展示了类似 1-(2,6-二氟苯基)-3-(吡唑并[1,5-a]吡啶-5-基)脲的化合物的多功能性,以合成生物相关结构 (Sloop et al., 2002).

OLED 材料的开发

Huang 等人 (2013) 的一项研究重点是合成用于 OLED(有机发光二极管)的具有吡唑螯合物的 Pt(II) 配合物。这项研究突出了基于吡唑基-吡啶的化合物在开发用于光电应用的高级材料方面的潜力,展示了这些化合物除了生物医学之外的广泛适用性 (Huang et al., 2013).

晶体结构分析

Cho 等人 (2015) 对氯氟苯脲的晶体结构(一种与 1-(2,6-二氟苯基)-3-(吡唑并[1,5-a]吡啶-5-基)脲在结构上相关的化合物)的研究提供了对这类化合物的结构方面的见解。了解晶体结构有助于设计和开发具有所需物理和化学性质的新化合物 (Cho et al., 2015).

作用机制

Target of Action

The primary targets of 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea are FGFR tyrosine kinases, specifically FGFR1, FGFR2, FGFR3, and/or FGFR4 . These kinases play a crucial role in cell signaling pathways, regulating processes such as cell proliferation and differentiation .

Mode of Action

1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea acts as an inhibitor of FGFR tyrosine kinases . By binding to these kinases, the compound prevents their activation and subsequent signal transduction . This disruption in signaling can lead to changes in cellular processes controlled by these kinases .

Biochemical Pathways

The inhibition of FGFR tyrosine kinases by 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation . The downstream effects of this inhibition can lead to changes in cell behavior, potentially impacting disease progression .

Result of Action

The molecular and cellular effects of 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea’s action primarily involve changes in cell signaling due to the inhibition of FGFR tyrosine kinases . These changes can affect cell proliferation and differentiation, potentially altering the course of diseases mediated by these kinases .

未来方向

The future directions of research into pyrazolo[1,5-a]pyridine derivatives are promising. There is a growing interest in these compounds due to their versatility and potential applications in medicinal chemistry . Future research will likely focus on developing new synthetic strategies and exploring new applications for these compounds .

属性

IUPAC Name |

1-(2,6-difluorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N4O/c15-11-2-1-3-12(16)13(11)19-14(21)18-9-5-7-20-10(8-9)4-6-17-20/h1-8H,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOBIZWWTCEANF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NC2=CC3=CC=NN3C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

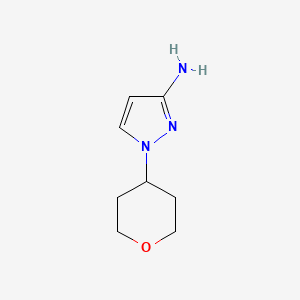

![2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine](/img/structure/B2388956.png)

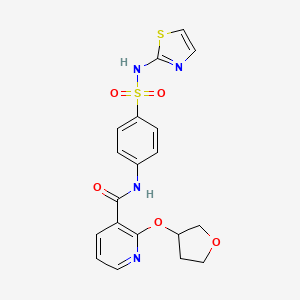

![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)

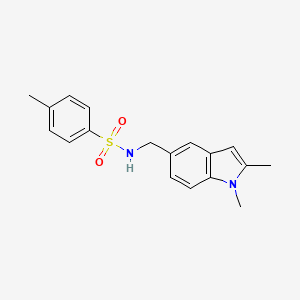

![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2388965.png)

![5-Fluoro-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2388966.png)